

Fremy's Salt (Potassium Nitrosodisulfonate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

POTASSIUM

NITROSODISULFONATE

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Introduction

Fremy's salt, formally known as **potassium nitrosodisulfonate** (K₂[ON(SO₃)₂]), is an inorganic compound discovered by Edmond Frémy in 1845.[1][2] It is a notable and widely utilized chemical due to its nature as a stable and long-lived free radical in aqueous solutions.[1][3] The nitrosodisulfonate ion, [ON(SO₃)₂]²⁻, is a rare example of a paramagnetic ion that contains no metallic element.[3] In its solid state, it exists as a dimer, (K₄[ON(SO₃)₂]₂), which is diamagnetic.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, handling, and key applications of Fremy's salt, tailored for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

Fremy's salt is a bright yellowish-brown or orange-yellow crystalline solid.[1][3] While the solid itself is stable under specific conditions, its aqueous solutions are a distinctive bright violet or purple color and exhibit paramagnetic properties due to the presence of the monomeric radical anion.[1][3][4] The compound is a potent oxidizing agent and is particularly valued for its selectivity in organic synthesis.[4][5]

Data Presentation: Key Properties of Fremy's Salt



Property	Value	References
Chemical Formula	$K_2NO(SO_3)_2$ (monomer); $K_4[ON(SO_3)_2]_2$ (dimer)	[1][6]
Molar Mass	268.33 g/mol (monomer)	[1][7]
Appearance (Solid)	Bright yellowish-brown or orange-yellow solid. Exists in two crystalline forms: monoclinic yellow-orange needles and triclinic orange-brown rhombs.	[1][6][8]
Appearance (Aqueous Solution)	Bright violet or purple.	[1][3]
Solubility	Highly soluble in water.	[5]
Magnetic Properties	Solid: Diamagnetic (exists as a dimer). Aqueous Solution: Paramagnetic (exists as a monomeric radical).	[3][4]
Spectroscopic Data	UV-Vis (water): λ max at 248 nm (ϵ = 1690) and 545 nm (ϵ = 21). EPR: Intense three-line spectrum with a spacing of about 13 G (1.3 mT).	[6][9]
Stability	Solid can decompose spontaneously, sometimes violently, especially if impurities are present. Solutions are most stable in weakly alkaline conditions (pH ~10) and decompose rapidly in acidic or strongly alkaline solutions.[9]	

Experimental Protocols



Synthesis of Potassium Nitrosodisulfonate

The synthesis of Fremy's salt involves the preparation of hydroxylaminedisulfonate, followed by its oxidation.[1][2] The procedure must be carried out at low temperatures to ensure a good yield.[3]

Materials:

- Sodium nitrite (NaNO₂)
- Sodium bisulfite (NaHSO₃)
- Glacial acetic acid
- Concentrated aqueous ammonia (NH₃)
- Potassium permanganate (KMnO₄)
- Saturated potassium chloride (KCl) solution
- · Crushed ice
- Filter-aid (diatomaceous earth)

Methodology:

- Preparation of Hydroxylaminedisulfonate:
 - In a 600-mL beaker immersed in an ice bath, dissolve 14 g of NaNO₂ in 40 ml of water and stir for at least 3 minutes.
 - Add 80 g of crushed ice to the solution.
 - Slowly add a freshly prepared solution of 21 g of NaHSO₃ in 40 ml of water over 1 minute.
 - Add 8 ml of glacial acetic acid and stir for 3 minutes.
 - Add 15 ml of concentrated aqueous ammonia.[3]



Oxidation:

- Using a separatory funnel, add a solution of 5 g of KMnO₄ in 160 ml of water over a period of 5 minutes. A dark brown color will develop due to the formation of manganese dioxide (MnO₂).[3]
- Stir the mixture for an additional 2 minutes.[3]
- Isolation and Purification:
 - Prepare a Büchner funnel with a 5-8 mm thick layer of filter-aid.
 - Filter the reaction mixture with suction into a flask containing 100 ml of a saturated KCl solution, keeping the receiving flask in an ice bath. The filtrate should be a purple liquid.[3]
 - An orange-yellow precipitate of Fremy's salt will form in the filter flask.[3]
 - Collect the precipitate by suction filtration.
 - Wash the precipitate with a cold mixture of 5 ml concentrated NH₃ and 75 ml of methanol to remove any remaining KMnO₄. Repeat this washing step.[3]
 - Dry the final product in a vacuum desiccator over CaSO₄.[3]

Handling and Storage

- Handling: Due to its strong oxidizing properties, Fremy's salt must be handled with care.
 Protective equipment, including gloves and safety goggles, is mandatory.[5]
- Storage: The solid compound can undergo spontaneous, and sometimes explosive, decomposition. It should be stored in a cool, dry place, away from reducing agents.[5] For long-term stability, it is recommended to store it in a desiccator over a drying agent (like CaO) with ammonium carbonate present to maintain a slightly ammoniacal atmosphere.[2]
 [10] Solutions are best stored under weakly alkaline conditions (pH 10).[9]

Electron Paramagnetic Resonance (EPR) Spectroscopy



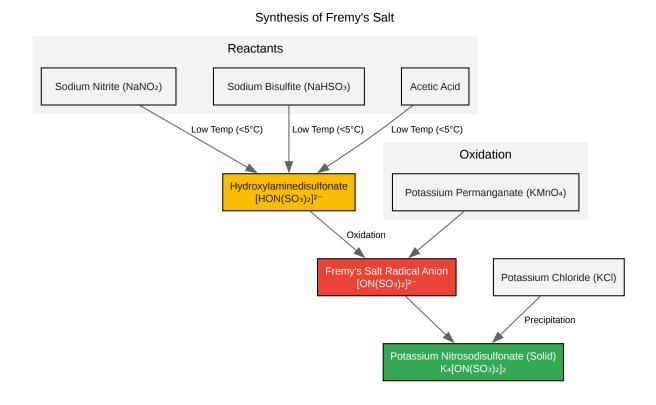
Fremy's salt is a widely used standard in EPR spectroscopy for the calibration and quantification of radical species.[1][11]

Methodology for EPR Standard Preparation:

- Prepare a dilute aqueous solution of Fremy's salt in a weakly alkaline buffer (e.g., pH 10) to ensure the stability of the radical.
- Transfer the solution to a standard quartz EPR tube.
- The EPR spectrum is recorded. It will show a characteristic intense triplet signal (three lines of equal intensity) resulting from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1).[1] The spacing between the lines is approximately 13 G.[1]
- This well-defined spectrum allows for accurate g-factor calibration and spin concentration measurements.[12]

Visualizations Synthesis Pathway of Fremy's Salt





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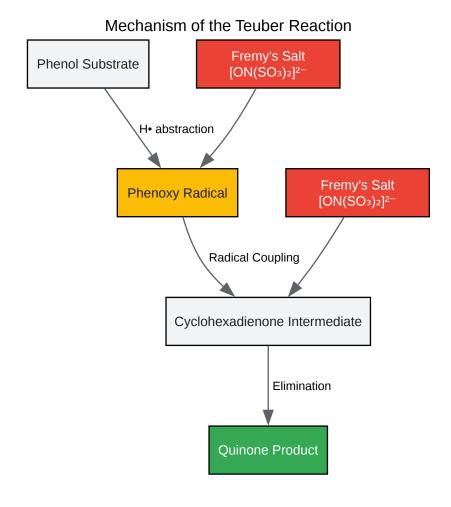
Caption: Synthesis pathway of Fremy's salt from precursors.

Reactivity: The Teuber Reaction

Fremy's salt is a selective oxidizing agent, most notably used in the Teuber reaction for the oxidation of phenols and aromatic amines to their corresponding quinones.[4][9] This reaction is a cornerstone of synthetic organic chemistry for accessing quinone structures, which are prevalent in pharmaceuticals and natural products.[2][5]

The proposed mechanism involves a one-electron oxidation of the phenol by the nitrosodisulfonate radical to form a phenoxy radical. This is followed by a coupling reaction with a second equivalent of Fremy's salt and subsequent elimination to yield the quinone.[4]





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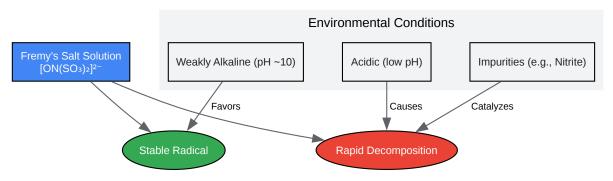
Caption: Generalized mechanism of phenol oxidation via the Teuber reaction.

Decomposition of Fremy's Salt

The stability of Fremy's salt is highly dependent on the pH of its environment. It is relatively stable in weakly alkaline solutions but decomposes rapidly under acidic conditions.[9] This decomposition is often propagated by the presence of nitrous acid in a chain reaction.[4]



Stability and Decomposition of Fremy's Salt



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Caption: Factors influencing the stability of Fremy's salt in solution.

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- To cite this document: BenchChem. [Fremy's Salt (Potassium Nitrosodisulfonate): A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1143464#physical-and-chemical-properties-of-fremy-s-salt]

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